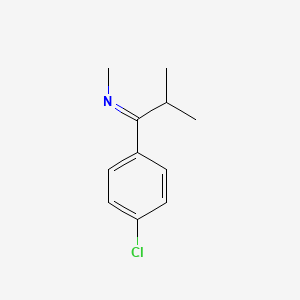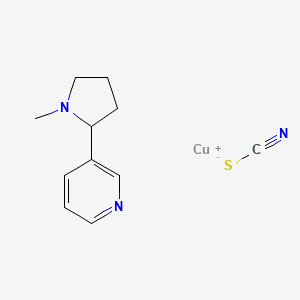
Copper, (3-(1-methyl-2-pyrrolidinyl)pyridine-N(sup 1))(thiocyanato-S)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotine, compd with copper(I) thiocyanate (1:1) is a coordination compound formed by the interaction of nicotine, a well-known alkaloid, with copper(I) thiocyanate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotine, compd. with copper(I) thiocyanate (1:1) typically involves the reaction of nicotine with copper(I) thiocyanate in an appropriate solvent. One common method is to dissolve nicotine in a solvent such as ethanol or methanol and then add copper(I) thiocyanate to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound. The resulting product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for nicotine, compd. with copper(I) thiocyanate (1:1) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Nicotine, compd. with copper(I) thiocyanate (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The thiocyanate ligand can be substituted with other ligands, resulting in the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nicotine derivatives, while substitution reactions can produce new coordination compounds with different ligands .
科学研究应用
Nicotine, compd. with copper(I) thiocyanate (1:1) has several scientific research applications:
Chemistry: The compound is studied for its coordination chemistry and potential use as a catalyst in various chemical reactions.
Biology: Research explores its interactions with biological molecules and potential effects on cellular processes.
Medicine: The compound’s potential therapeutic applications are investigated, particularly in relation to its interaction with nicotinic acetylcholine receptors.
作用机制
The mechanism of action of nicotine, compd. with copper(I) thiocyanate (1:1) involves its interaction with nicotinic acetylcholine receptors. Nicotine acts as an agonist at these receptors, leading to the activation of various signal transduction pathways. The presence of copper(I) thiocyanate may influence the binding affinity and specificity of nicotine for these receptors, potentially modulating its biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other metal-nicotine complexes, such as those formed with copper(II) salts, zinc, and other transition metals. These compounds share some chemical properties but may differ in their coordination geometry, stability, and reactivity .
Uniqueness
Nicotine, compd. with copper(I) thiocyanate (1:1) is unique due to the specific interaction between nicotine and copper(I) thiocyanate, which may result in distinct chemical and biological properties. This uniqueness can be attributed to the specific coordination environment and the potential for unique reactivity and applications .
属性
CAS 编号 |
64092-20-2 |
|---|---|
分子式 |
C11H14CuN3S |
分子量 |
283.86 g/mol |
IUPAC 名称 |
copper(1+);3-(1-methylpyrrolidin-2-yl)pyridine;thiocyanate |
InChI |
InChI=1S/C10H14N2.CHNS.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2-1-3;/h2,4,6,8,10H,3,5,7H2,1H3;3H;/q;;+1/p-1 |
InChI 键 |
RQTZKERIULRKOO-UHFFFAOYSA-M |
规范 SMILES |
CN1CCCC1C2=CN=CC=C2.C(#N)[S-].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)



![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
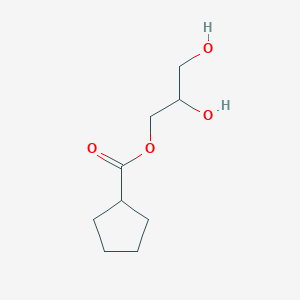
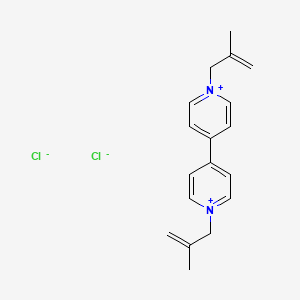
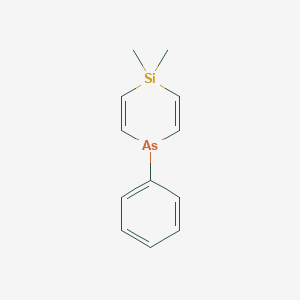


![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
